Ethyl 2-amino-3-fluoro-4-methoxybenzoate

Description

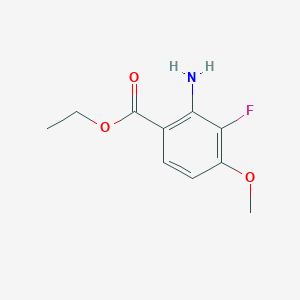

Ethyl 2-amino-3-fluoro-4-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at position 2, a fluorine atom at position 3, and a methoxy group at position 4 (Figure 1). This compound has been cataloged as a specialty chemical by CymitQuimica, though it is currently listed as discontinued across all available quantities (1g, 250mg, 500mg) . The amino group enhances nucleophilicity, while the electron-withdrawing fluorine and electron-donating methoxy group create a unique electronic profile that may influence reactivity, solubility, or biological activity.

Properties

Molecular Formula |

C10H12FNO3 |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

ethyl 2-amino-3-fluoro-4-methoxybenzoate |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-5-7(14-2)8(11)9(6)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

IITDUNMKFVDBHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of 2-amino-3-fluoro-4-methoxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-4-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Ethyl 2-fluorobenzoate

- Structure: Lacks the amino and methoxy groups, retaining only the fluorine at position 2.

- Key Differences: The absence of amino and methoxy substituents reduces hydrogen-bonding capacity and electron-donating effects, likely resulting in lower polarity and altered solubility compared to the target compound .

- Applications : Commonly used as a synthetic intermediate in organic chemistry due to its simplicity.

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

- Structure : Features a fluorobenzyloxy group at position 4 and a methoxy group at position 3.

- Key Differences: The fluorobenzyloxy substituent introduces steric bulk and lipophilicity, contrasting with the amino group in the target compound. This structural variation may enhance membrane permeability in drug design but reduce aqueous solubility .

Ethyl 2-ethyl-5-iodobenzoate

- Structure : Substituted with an ethyl group at position 2 and iodine at position 4.

- However, the lack of amino and methoxy groups limits hydrogen-bonding capability .

Physicochemical Properties and Reactivity

A comparative analysis of substituent effects is summarized in Table 1:

Biological Activity

Ethyl 2-amino-3-fluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ethyl ester, an amino group, a fluorine atom, and a methoxy group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 197.21 g/mol. The unique configuration allows for interactions with various biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 8 |

These values suggest that the compound has moderate to good efficacy against common pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various studies. It appears to inhibit cancer cell proliferation through mechanisms that may include apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets, enhancing binding affinity.

- Fluorine Atom : Increases lipophilicity, improving membrane permeability and interaction with intracellular targets.

This interaction profile suggests potential utility in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 2-amino-4-fluoro-3-methylbenzoate | Different positions of fluoro and methyl groups | Varies in reactivity and biological activity |

| Ethyl 2-amino-3-chloro-4-methylbenzoate | Chlorine instead of fluorine | Alters chemical properties and reactivity |

| Ethyl 2-amino-3-fluoro-4-ethylbenzoate | Ethyl group instead of methyl | Affects steric and electronic properties |

This comparison highlights how minor structural changes can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.